2-[3-(Trifluoromethyl)phenyl]benzaldehyde

Catalog No.
S777835
CAS No.
223575-93-7
M.F
C14H9F3O
M. Wt
250.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(Trifluoromethyl)phenyl]benzaldehyde

CAS Number

223575-93-7

Product Name

2-[3-(Trifluoromethyl)phenyl]benzaldehyde

IUPAC Name

2-[3-(trifluoromethyl)phenyl]benzaldehyde

Molecular Formula

C14H9F3O

Molecular Weight

250.21 g/mol

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H

InChI Key

STRFWILZQHGWOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F

Organic Light-Emitting Diodes (OLEDs)

Agrochemical and Pharmaceutical Industries

Organic Synthesis

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2-[3-(Trifluoromethyl)phenyl]benzaldehyde, also known as 2-trifluoromethylbenzaldehyde, is an aromatic aldehyde characterized by its trifluoromethyl group attached to a phenyl ring. Its chemical formula is C14H9F3OC_{14}H_{9}F_{3}O, and it has a molecular weight of approximately 250.22 g/mol. This compound is notable for its unique electronic properties imparted by the trifluoromethyl substituent, which enhances its reactivity and affects its physical properties, such as boiling and melting points. The compound typically exhibits a melting point of -40 °C and a boiling point of 70-71 °C at reduced pressure .

There is no current research available on the specific mechanism of action of 2-[3-(Trifluoromethyl)phenyl]benzaldehyde in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.
  • Avoid inhalation and skin contact.
  • The compound may be flammable, so keep it away from heat sources and open flames.
Typical of aldehydes, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols after reduction.
  • Condensation Reactions: It can undergo aldol condensation with other aldehydes or ketones.
  • Electrophilic Substitution: The aromatic system allows for electrophilic substitution reactions, where the trifluoromethyl group can influence the regioselectivity of the reaction.

The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs .

Several methods exist for synthesizing 2-[3-(Trifluoromethyl)phenyl]benzaldehyde:

  • Direct Fluorination: This method involves the fluorination of benzaldehyde derivatives using fluorinating agents.
  • Reformulation from Trifluoromethyl Phenols: Trifluoromethyl phenols can be oxidized to form the corresponding aldehydes.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between trifluoromethyl aryl halides and other aryl compounds can yield this aldehyde.

Each synthesis method varies in complexity and yield, with direct fluorination often providing a straightforward approach .

2-[3-(Trifluoromethyl)phenyl]benzaldehyde has several applications:

  • Pharmaceutical Development: Its unique properties make it a candidate for drug development, particularly in creating compounds with enhanced metabolic stability and bioactivity.
  • Material Science: It may be used in synthesizing advanced materials due to its reactivity and stability.
  • Chemical Intermediates: This compound serves as an intermediate in various organic syntheses, particularly in creating more complex aromatic compounds.

Interaction studies involving 2-[3-(Trifluoromethyl)phenyl]benzaldehyde focus on its reactivity with biological molecules and other chemical species. The trifluoromethyl group significantly alters the compound's interaction profile, enhancing its binding affinity to certain biological targets compared to non-fluorinated counterparts. Such studies are crucial for understanding its potential therapeutic applications and environmental impact .

Several compounds share structural similarities with 2-[3-(Trifluoromethyl)phenyl]benzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaUnique Features
2-TrifluoromethylbenzaldehydeC14H9F3OC_{14}H_{9}F_{3}OContains a trifluoromethyl group enhancing reactivity
4-Trifluoromethylbenzoic acidC8H6F3O2C_{8}H_{6}F_{3}O_2Carboxylic acid functionality increases acidity
3-TrifluoromethylphenolC7H6F3OC_{7}H_{6}F_{3}OHydroxyl group provides different reactivity
2-Hydroxy-3-(trifluoromethyl)benzaldehydeC14H9F3O2C_{14}H_{9}F_{3}O_2Hydroxyl addition alters solubility and reactivity

The presence of different functional groups (like hydroxyl or carboxylic acid) in these compounds significantly influences their chemical behavior and potential applications compared to 2-[3-(Trifluoromethyl)phenyl]benzaldehyde .

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-[3-(trifluoromethyl)phenyl]benzaldehyde [1] [2]. This nomenclature follows standard IUPAC conventions for naming substituted aromatic aldehydes, where the benzaldehyde core structure is identified as the parent compound, and the 3-(trifluoromethyl)phenyl substituent is designated at the 2-position of the benzene ring bearing the aldehyde functional group [1].

Common Alternative Designations

The compound is known by several alternative systematic and common names in chemical literature and databases [2]. The most frequently encountered alternative designations include:

  • 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbaldehyde [2]
  • 3'-(trifluoromethyl)[1,1'-biphenyl]-2-carbaldehyde [2]
  • 3'-trifluoromethylbiphenyl-2-carbaldehyde [2]
  • 3'-Trifluoromethyl-biphenyl-2-carbaldehyde [2]
  • 3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxaldehyde [2]

These alternative names emphasize the biphenyl structural framework of the molecule, highlighting the connection between two benzene rings with the aldehyde functionality positioned on one ring and the trifluoromethyl group on the other [2].

Registry Identifiers

CAS Registry Number

The Chemical Abstracts Service Registry Number for 2-[3-(trifluoromethyl)phenyl]benzaldehyde is 223575-93-7 [1] [2]. This unique identifier is assigned by the American Chemical Society's Chemical Abstracts Service and serves as the primary reference number for this compound in chemical databases and regulatory documentation [1].

MDL Number and PubChem Identifiers

The compound's database identifiers include several key reference numbers used across major chemical information systems [2]:

DatabaseIdentifierValue
PubChem CIDCompound Identification1393663 [2]
MDL NumberAccelrys/BIOVIAMFCD03424643 [2]
European Community NumberEC Number673-276-9 [2]
DSSTox Substance IDEPA DatabaseDTXSID40362699 [2]

The PubChem Compound Identifier serves as the primary reference for this compound in the National Center for Biotechnology Information database system [2].

InChI and SMILES Notations

The structural representation of 2-[3-(trifluoromethyl)phenyl]benzaldehyde is encoded in standardized chemical notation systems [1] [2]:

International Chemical Identifier (InChI):

InChI=1S/C14H9F3O/c15-14(16,17)12-6-3-5-10(8-12)13-7-2-1-4-11(13)9-18/h1-9H

InChI Key:

STRFWILZQHGWOK-UHFFFAOYSA-N

Simplified Molecular Input Line Entry System (SMILES):

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F

Canonical SMILES:

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)C(F)(F)F

These notations provide unambiguous structural descriptions that enable computational analysis and database searching [1] [2].

Structural Classification

2-[3-(Trifluoromethyl)phenyl]benzaldehyde belongs to multiple overlapping chemical classification systems based on its structural features and functional groups [3] [4] [5].

Primary Chemical Classifications:

Classification CategorySpecific ClassBasis for Classification
Organofluorine CompoundsTrifluoromethyl-substituted aromaticsContains carbon-fluorine bonds in CF₃ group [3]
Aromatic AldehydesBenzaldehyde derivativesAldehyde group directly attached to aromatic ring [5]
Biphenyl DerivativesSubstituted biphenylsTwo benzene rings connected by single covalent bond [6] [4]
Benzene DerivativesPolysubstituted benzenesMultiple functional groups attached to benzene rings [7]
Aryl HalidesFluorinated aromaticsHalogen atoms bonded to aromatic carbon atoms [8]

The compound exhibits characteristics typical of organofluorine chemistry, where the carbon-fluorine bonds in the trifluoromethyl group confer distinctive electronic and steric properties [3]. As an aromatic aldehyde, it demonstrates the unique reactivity patterns associated with carbonyl groups conjugated with aromatic systems [5]. The biphenyl framework classifies it among compounds containing two benzene rings linked by a carbon-carbon bond, a structural motif that influences molecular conformation and electronic properties [6] [4].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (97.44%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

2-[3-(trifluoromethyl)phenyl]benzaldehyde

Dates

Last modified: 08-15-2023

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